REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[CH2:4][C:5]1([CH3:18])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[CH2:8][CH2:7][S:6]1)=[CH:16][CH:15]=[CH:14][CH:13]=3.[OH-].[K+]>>[CH3:18][C:5]1([CH2:4][C:3]([OH:19])=[O:2])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[CH2:8][CH2:7][S:6]1)=[CH:16][CH:15]=[CH:14][CH:13]=3 |f:1.2|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1(SCCC2=C1NC1=CC=CC=C21)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(SCCC2=C1NC1=CC=CC=C21)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |